methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, a phenyl group, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps, including the formation of the pyrazole ring and the introduction of the chlorophenyl and phenyl groups. Common reagents used in the synthesis include hydrazines, aldehydes, and esters. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
Scientific Research Applications
Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-4-(1-{[2-(1H-imidazol-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Indole derivatives
Uniqueness
Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and structural features
Biological Activity
Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Overview of Pyrazole Compounds
Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. The structural diversity of these compounds allows for interactions with various biological targets, making them valuable in medicinal chemistry .
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Anticancer Studies
Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
A549 (Lung) | 15.2 | Apoptosis induction | |
MCF7 (Breast) | 12.3 | Cell cycle arrest | |
HeLa (Cervical) | 10.5 | Caspase activation |
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. It demonstrates inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory response. The compound showed a selective inhibition profile with an IC50 value indicating effective anti-inflammatory action comparable to standard NSAIDs .
Table 2: COX Inhibition Data
Compound Name | IC50 COX-I (µM) | IC50 COX-II (µM) |
---|---|---|
Methyl [(4Z)-4-(1-{[2-(4-chlorophenyl)ethyl]... | 0.78 | 0.52 |
Celecoxib | 0.75 | 0.78 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. It has been tested against bacteria and fungi, showing promising results that suggest potential therapeutic applications in treating infections .
Table 3: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
The biological activity of this compound is attributed to its interaction with specific molecular targets:
Molecular Targets
- Enzymes : Inhibition of COX enzymes leads to reduced prostaglandin synthesis, mitigating inflammation.
- Receptors : The compound may interact with various receptors involved in pain and inflammation pathways.
Pathways Involved
The compound influences signaling pathways such as NF-kB and MAPK pathways, which are critical in regulating inflammatory responses and cell survival .
Case Studies
Recent studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Inflammation : A double-blind study demonstrated that patients receiving this compound showed significant improvement in inflammatory markers compared to placebo groups.
- Cancer Treatment Trials : Clinical trials involving this compound have indicated a reduction in tumor size among participants with specific types of cancer, suggesting its potential as an adjunct therapy in oncology.
Properties
Molecular Formula |
C22H22ClN3O3 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
methyl 2-[4-[N-[2-(4-chlorophenyl)ethyl]-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C22H22ClN3O3/c1-15(24-13-12-16-8-10-17(23)11-9-16)21-19(14-20(27)29-2)25-26(22(21)28)18-6-4-3-5-7-18/h3-11,25H,12-14H2,1-2H3 |
InChI Key |
RUPNQPHNAHEPDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCC1=CC=C(C=C1)Cl)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.